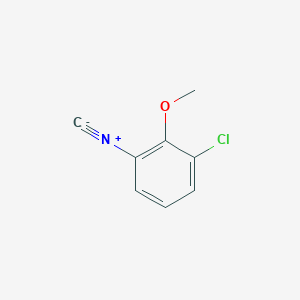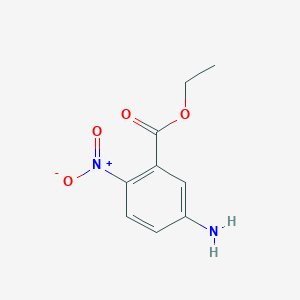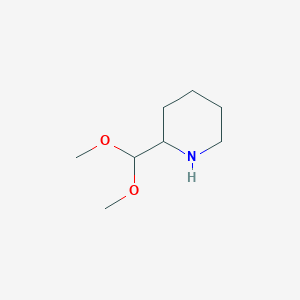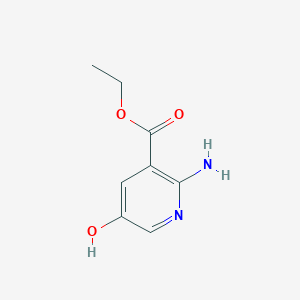
1-Chloro-3-isocyano-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-isocyano-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyano group, and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-isocyano-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-methoxybenzene with a suitable isocyanating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-isocyano-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.
Scientific Research Applications
1-Chloro-3-isocyano-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-isocyano-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
1-Chloro-3-isocyano-2-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-3-methoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Chloro-3-isocyanatobenzene: Similar structure but without the methoxy group, leading to different chemical properties and reactivity.
1-Chloro-2-methoxybenzene: The position of the methoxy group affects the compound’s reactivity and interaction with other molecules.
Properties
CAS No. |
730971-39-8 |
|---|---|
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
1-chloro-3-isocyano-2-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,2H3 |
InChI Key |
MQTWLDLSJMYZHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)



amino}acetate](/img/structure/B13520901.png)



![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)

![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
